Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
CAS No.: 500725-85-9
Cat. No.: VC6951221
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500725-85-9 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 |
| IUPAC Name | ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3 |
| Standard InChI Key | IYQXYSFQURNDKN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC(=CS1)C2CC2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl [4-cyclopropyl-1,3-thiazol-2-yl]acetate, reflects its structural components:
-
A 1,3-thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms).
-
A cyclopropyl group attached to the thiazole’s 4-position, introducing steric strain and unique electronic properties.
-
An ethyl acetate side chain at the thiazole’s 2-position, contributing to its reactivity and solubility profile.
Molecular Formula and Weight
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key absorption bands include at ~1,735 cm (ester carbonyl) and at ~1,250 cm (thiazole ring) .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves three stages:
-
Thiazole Ring Formation:
-
Esterification:
-
Purification:
Industrial-Scale Optimization
-
Continuous Flow Reactors: Reduce reaction times and improve yield consistency .
-
Catalytic Systems: Use of Lewis acids (e.g., ZnCl) to enhance cyclopropanation efficiency .
Physicochemical Properties
Reactivity and Functionalization
Nucleophilic Substitution
The ester group undergoes hydrolysis under acidic or basic conditions:
Cyclopropane Ring Modifications
-
Ring-Opening Reactions: Reactivity with electrophiles (e.g., halogens) due to cyclopropane strain:
Applications in Research and Industry
Pharmaceutical Intermediates
-
Antimicrobial Agents: Thiazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL .
-
Kinase Inhibitors: The cyclopropane-thiazole scaffold is explored in ATP-competitive kinase inhibitors for oncology targets .
Material Science
-
Ligands in Catalysis: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions .
-
Polymer Additives: Enhances thermal stability in polyesters and polyamides .
Comparative Analysis with Analogues
| Compound | Key Difference | Bioactivity (vs. Target Compound) |
|---|---|---|
| Ethyl 2-(4-methylthiazol-2-yl)acetate | Methyl vs. cyclopropyl | Lower metabolic stability |
| Ethyl 2-(4-phenylthiazol-2-yl)acetate | Phenyl vs. cyclopropyl | Enhanced CYP450 inhibition |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume